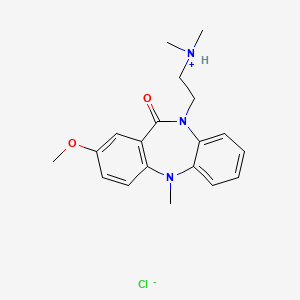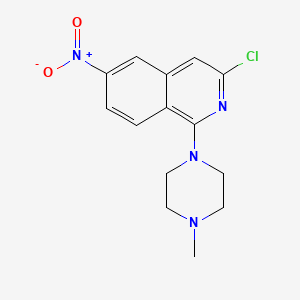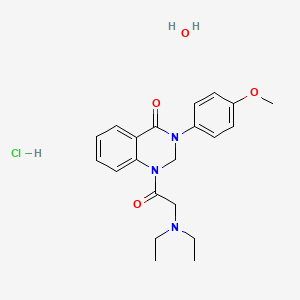
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is a complex organic compound that belongs to the quinazolinone class. This compound is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Introduction of the Diethylaminoacetyl Group: The diethylaminoacetyl group is introduced through acylation reactions using diethylaminoacetyl chloride.
Attachment of the p-Methoxyphenyl Group: The p-methoxyphenyl group is attached via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Hydration: The compound is then hydrated to form the hydrate form.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinazolinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced forms of the quinazolinone core.
Substitution: Substituted derivatives with various functional groups attached to the aromatic ring.
Scientific Research Applications
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation and pain pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-1-(acetyl)-3-(p-methoxyphenyl)-
- 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(phenyl)-
Uniqueness
4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is unique due to the presence of the diethylaminoacetyl and p-methoxyphenyl groups, which confer distinct pharmacological properties compared to other quinazolinone derivatives.
Properties
CAS No. |
20887-36-9 |
|---|---|
Molecular Formula |
C21H28ClN3O4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-[2-(diethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrate;hydrochloride |
InChI |
InChI=1S/C21H25N3O3.ClH.H2O/c1-4-22(5-2)14-20(25)24-15-23(16-10-12-17(27-3)13-11-16)21(26)18-8-6-7-9-19(18)24;;/h6-13H,4-5,14-15H2,1-3H3;1H;1H2 |
InChI Key |
IUKDXQVEWQGWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


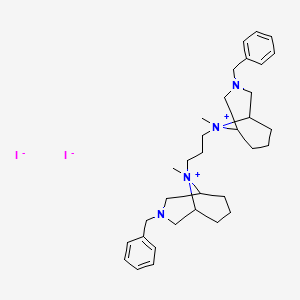
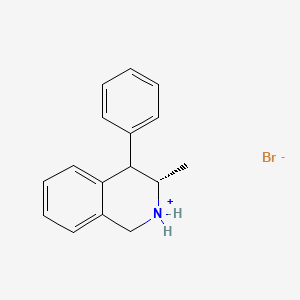

![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
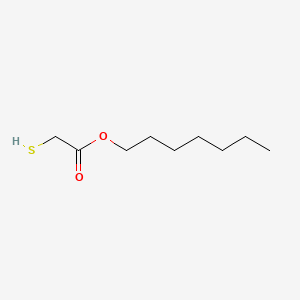

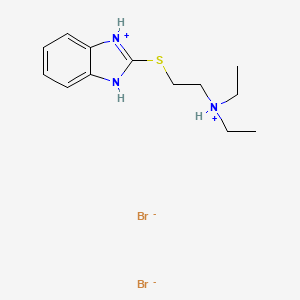
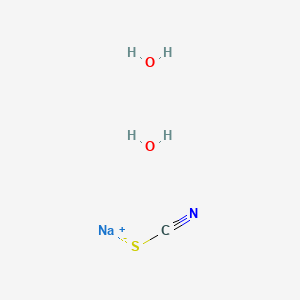

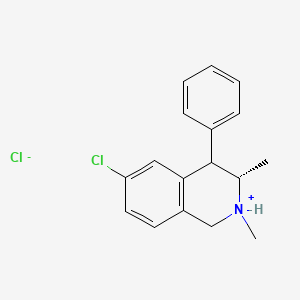
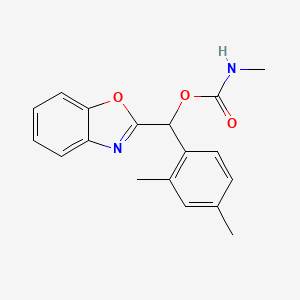
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
